molecular formula C18H20O2 B14732166 (5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone CAS No. 5409-99-4

(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone

Cat. No.: B14732166
CAS No.: 5409-99-4
M. Wt: 268.3 g/mol
InChI Key: RJOYVCSGRWHVCN-UHFFFAOYSA-N
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Description

(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone is a benzophenone derivative featuring a tert-butyl group at the 5-position and a methoxy group at the 2-position of the aromatic ring. Replacing the hydroxyl (-OH) group with a methoxy (-OCH₃) substituent would yield a molecular formula of C₁₈H₂₀O₂ and an approximate molecular weight of 268.35 g/mol. This modification enhances lipophilicity and steric bulk, which may influence solubility, reactivity, and biological interactions. The compound’s synthesis likely involves Friedel-Crafts acylation or similar methodologies, as seen in related methanone preparations (e.g., ) .

Properties

CAS No.

5409-99-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(5-tert-butyl-2-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C18H20O2/c1-18(2,3)14-10-11-16(20-4)15(12-14)17(19)13-8-6-5-7-9-13/h5-12H,1-4H3

InChI Key

RJOYVCSGRWHVCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (5-tert-butyl-2-methoxyphenyl)acetic acid and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control and the use of high-purity reagents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Methanones and Acetophenones

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
(5-Tert-butyl-2-methoxyphenyl)(phenyl)methanone* C₁₈H₂₀O₂ 268.35 N/A tert-butyl, methoxy, phenyl Inferred
(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone C₁₇H₁₈O₂ 254.32 N/A tert-butyl, hydroxyl, phenyl
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 97–98 chloro, hydroxyl, hydroxymethyl
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 109–110 chloro, hydroxyl, methoxy
Phenyl-(4,5,7-trifluoro-6-imidazol-1-yl-benzo[b]thiophen-2-yl)methanone C₁₇H₁₀F₃NOS 357.33 N/A trifluoro, imidazolyl, benzo[b]thiophene
(2-Methoxyphenyl)-(5-methyl-oxadiazol-2-yl)methanone C₁₁H₁₀N₂O₃ 218.21 N/A methoxy, oxadiazolyl

Key Observations :

  • Substituent Effects : The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., chloro, methyl) in analogs like those in and . This may reduce reactivity in electrophilic substitution reactions .
  • Melting Points: Hydroxyacetophenones () exhibit higher melting points (97–110°C) due to hydrogen bonding, whereas methoxy-substituted analogs (e.g., the target compound) likely have lower melting points due to reduced polarity .

Table 2: Bioactivity Comparison of Methanone Derivatives

Compound Name Bioactivity ADMET Properties Reference
4-Amino-3-indolylphenylmethanone Anti-inflammatory, antifungal High oral bioavailability, log P < 5
Bis-thiadiazolylphenyl methanones (C1–C4) Antibiofilm, antimicrobial Variable blood-brain barrier permeability
Target Compound* Potential kinase inhibition Predicted high lipophilicity Inferred

Key Insights :

  • ADMET Profiles: Methanones with polar substituents (e.g., hydroxyl, amino) exhibit better aqueous solubility and absorption, as seen in . The tert-butyl and methoxy groups in the target compound may enhance metabolic stability but reduce solubility.
  • Mechanistic Potential: The tert-butyl group could mimic hydrophobic binding pockets in enzymes, similar to the ergosterol biosynthesis inhibitors in .

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